molecular formula C23H23NO5S B14991977 ethyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14991977
M. Wt: 425.5 g/mol
InChI Key: YWWAGLXEJWKXSU-UHFFFAOYSA-N
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Description

ETHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the benzothiophene moiety and the ethyl ester group. Common reagents used in these reactions include ethyl acetoacetate, sulfur, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

ETHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ETHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its biological activities and therapeutic potential.

Comparison with Similar Compounds

ETHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Chromene derivatives: These compounds share the chromene core and exhibit diverse biological activities.

    Benzothiophene derivatives: These compounds contain the benzothiophene moiety and are studied for their potential therapeutic applications.

    Ethyl ester derivatives: These compounds have the ethyl ester group and are used in various chemical and industrial applications.

The uniqueness of ETHYL 2-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 2-[(6,7-dimethyl-4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H23NO5S/c1-4-28-23(27)20-14-7-5-6-8-19(14)30-22(20)24-21(26)18-11-16(25)15-9-12(2)13(3)10-17(15)29-18/h9-11H,4-8H2,1-3H3,(H,24,26)

InChI Key

YWWAGLXEJWKXSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

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